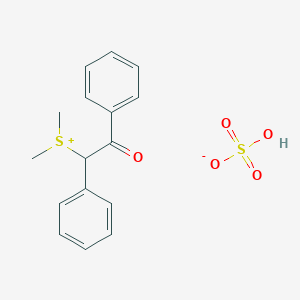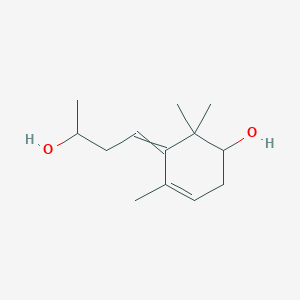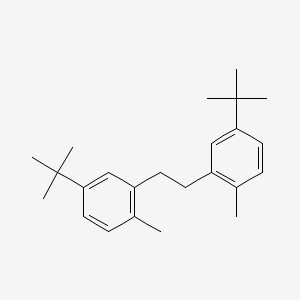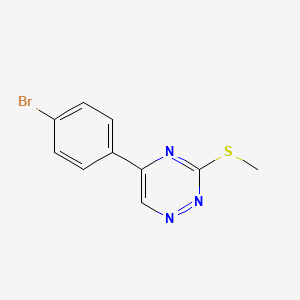
Dimethyl(2-oxo-1,2-diphenylethyl)sulfanium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(2-oxo-1,2-diphenylethyl)sulfanium hydrogen sulfate is a chemical compound with a complex structure that includes a sulfonium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-oxo-1,2-diphenylethyl)sulfanium hydrogen sulfate typically involves the reaction of dimethyl sulfide with a ketone, followed by the introduction of a sulfonium ion. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(2-oxo-1,2-diphenylethyl)sulfanium hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted compounds.
Applications De Recherche Scientifique
Dimethyl(2-oxo-1,2-diphenylethyl)sulfanium hydrogen sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium salts and related compounds.
Biology: The compound can be used in studies involving sulfonium ions and their biological interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs that utilize the unique properties of sulfonium ions.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Dimethyl(2-oxo-1,2-diphenylethyl)sulfanium hydrogen sulfate exerts its effects involves the interaction of the sulfonium ion with various molecular targets. The sulfonium ion can act as an electrophile, participating in reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl(2-oxo-2-phenylethyl)sulfonium: A similar compound with a slightly different structure, often used in similar applications.
Sulfonium, dimethyl(2-oxo-2-phenylethyl)-: Another related compound with comparable properties and uses.
Uniqueness
Dimethyl(2-oxo-1,2-diphenylethyl)sulfanium hydrogen sulfate is unique due to its specific structure, which includes two phenyl groups and a sulfonium ion. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
65749-72-6 |
|---|---|
Formule moléculaire |
C16H18O5S2 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
dimethyl-(2-oxo-1,2-diphenylethyl)sulfanium;hydrogen sulfate |
InChI |
InChI=1S/C16H17OS.H2O4S/c1-18(2)16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13;1-5(2,3)4/h3-12,16H,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
JTCKOMAXYUIEAQ-UHFFFAOYSA-M |
SMILES canonique |
C[S+](C)C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-](/img/structure/B14481515.png)



![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)

![Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate](/img/structure/B14481548.png)


![3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14481557.png)




